molecular formula C5H5F3O2 B1265431 Allyltrifluoroacetate CAS No. 383-67-5

Allyltrifluoroacetate

Cat. No. B1265431
CAS RN: 383-67-5
M. Wt: 154.09 g/mol
InChI Key: XIVPVSIDXBTZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Allyltrifluoroacetate synthesis involves methods such as the allylic difluoromethylation of unactivated alkenes under visible light irradiation, utilizing difluoroacetic acid as a source of CF2H radical. This method represents a straightforward approach, employing readily available alkenes as substrates under mild conditions (Wang et al., 2023). Another synthesis route involves the Grignard reaction of ethyl trifluoroacetate with (trimethylsilyl)methylmagnesium chloride, producing 2-(trifluoromethyl)allyltrimethylsilane, which reacts with aldehydes and ketones to yield adducts (Yamazaki & Ishikawa, 1984).

Molecular Structure Analysis

The molecular structure of this compound derivatives facilitates diverse chemical reactions, underpinning their utility in synthesizing multifluorinated compounds and enabling regio- and stereoselective transformations. The presence of trifluoroacetate groups in these molecules is instrumental in their reactivity, allowing for selective synthesis and modifications.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, such as the bora-ene reaction with sulfur dioxide, producing sulfinyloxy-trifluoroborates, which subsequently undergo alkylation to produce sulfones. This method transforms potassium allyltrifluoroborates into allyl sulfones (Stikute et al., 2017). Additionally, it can undergo double allylboration reactions with nitriles and acid anhydrides, forming bis-allyl amines and esters, respectively, demonstrating its chemoselectivity and the avoidance of metal use (Ramadhar et al., 2013).

Physical Properties Analysis

The physical properties of this compound and its derivatives, including stability, solubility, and boiling points, are crucial for their application in organic synthesis. These properties dictate the conditions under which these compounds can be manipulated and utilized in chemical reactions, affecting their overall reactivity and utility in the synthesis of complex molecules.

Chemical Properties Analysis

This compound exhibits unique chemical properties that make it a versatile reagent in organic synthesis. Its ability to undergo reactions such as allylic trifluoromethylation and fluorination, facilitated by copper-mediated processes, highlights its reactivity towards creating allyl trifluoromethyl species. Mechanistic studies suggest that these reactions proceed via nucleophilic substitution mechanisms, involving allyl copper intermediates, showcasing the compound's potential for selective synthesis (Larsson et al., 2013).

Scientific Research Applications

Synthesis of Organic Compounds

Allyltrifluoroacetate is instrumental in synthesizing various organic compounds. For instance, it is used in the synthesis of 2-deoxy-D-ribose, a component of DNA, by converting erythro homoallylester into 2-deoxy-D-ribose (HaradaTaira & MukaiyamaTeruaki, 1981). Additionally, substituted allyltrifluoroacetates are added to Ni(0)(COD)2, producing π-allyl-Ni trifluoroacetates which are essential in polymerization reactions with monomers like butadiene, styrene, and norbornene (W. Massa et al., 1997).

Catalysis in Chemical Reactions

In the field of catalysis, this compound plays a significant role. It serves as a catalyst in the allylation of acetals using allyltrimethylsilane in ionic liquids, facilitating the production of homoallyl ethers (Herbert M. Zerth et al., 2003). Furthermore, N-Allyltriflamide and N,N-Diallyltriflamide show unique reactions with triflamide and arenesulfonamides in oxidative systems, leading to diverse products (B. Shainyan et al., 2017).

Applications in Organic Synthesis

This compound is also a key reagent in organic synthesis. It is utilized in the allylic difluoromethylation reaction of unactivated alkenes, offering a more straightforward approach compared to cross-couplings of prefunctionalized allylic substrates (Jinlian Wang et al., 2023). Moreover, it is employed in nucleophilic fluorination reactions catalyzed by transition metals, which is critical in synthesizing fluorine-containing pharmaceuticals and agrochemicals (C. Hollingworth & V. Gouverneur, 2012).

Development of Pharmaceutical and Agrochemical Products

The this compound compound is significant in the development of pharmaceutical and agrochemical products. Its derivatives, such as potassium allyltrifluoroborate, are used in mild double allylboration reactions of nitriles and acid anhydrides to form bis-allyl amines and esters, which are valuable in pharmaceutical synthesis (Timothy R. Ramadhar et al., 2013).

Safety and Hazards

Allyltrifluoroacetate is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage . It’s important to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are recommended when handling this compound .

Future Directions

The future directions of Allyltrifluoroacetate largely depend on ongoing research and development in the field of chemistry and pharmaceuticals. As an intermediate in various chemical reactions, its use could expand with the discovery of new reactions and processes .

Mechanism of Action

Target of Action

It’s widely used as a synthetic intermediate in organic synthesis , indicating that it likely interacts with a variety of molecular targets depending on the specific reaction context.

Mode of Action

It’s known that it can participate in various organic reactions as a synthetic intermediate . The compound’s reactivity is likely due to the presence of the allyl group (CH2=CH-CH2-) and the trifluoroacetate group (CF3CO2-), which can undergo a variety of chemical transformations.

Result of Action

As a synthetic intermediate, its primary role is likely to undergo chemical transformations to yield desired products in organic synthesis .

Action Environment

The action, efficacy, and stability of Allyl trifluoroacetate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, catalysts, temperature, and pH. It’s also important to note that Allyl trifluoroacetate is a flammable liquid and can cause burns and eye damage . Therefore, it should be handled with care, and exposure to fire or high temperatures should be avoided.

properties

IUPAC Name

prop-2-enyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVPVSIDXBTZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191671
Record name Allyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383-67-5
Record name Allyl trifluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl trifluoroacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Allyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL TRIFLUOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93U29ZRD8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyltrifluoroacetate
Reactant of Route 2
Reactant of Route 2
Allyltrifluoroacetate
Reactant of Route 3
Reactant of Route 3
Allyltrifluoroacetate
Reactant of Route 4
Reactant of Route 4
Allyltrifluoroacetate
Reactant of Route 5
Reactant of Route 5
Allyltrifluoroacetate
Reactant of Route 6
Reactant of Route 6
Allyltrifluoroacetate

Q & A

Q1: How does Allyltrifluoroacetate contribute to the functionalization of superparamagnetic nanoparticles?

A1: this compound serves as a functionalizing agent in olefin metathesis reactions for modifying the surface of superparamagnetic nanoparticles (NPs). [] This process involves the reaction between the terminal olefin group of this compound and the double bond present in the oleic acid surfactant coating the iron oxide NPs. [] This reaction, facilitated by a catalyst (often a Hoveyda-Grubbs second generation catalyst), leads to the attachment of this compound to the NP surface. [] This functionalization can enhance the NPs' stability in aqueous environments and allow for further biomolecule conjugation. []

Q2: How does the structure of this compound impact its reactivity in polymerization reactions with Nickel catalysts?

A2: this compound reacts with Nickel(0)(COD)2 to form a dimeric π-allyl-Ni trifluoroacetate complex. [] The substituent on the allyl group of this compound plays a crucial role in determining the complex's structure and, consequently, its reactivity as a polymerization catalyst. [] Research has shown that this substituent influences the catalyst's activity and selectivity for monomers like butadiene, styrene, and norbornene. [] Notably, the substituent becomes the end group of the resulting polymer chain, confirming the absence of chain transfer during polymerization. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.